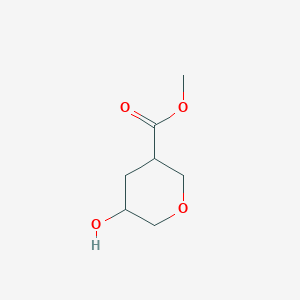
Methyl 5-hydroxyoxane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-hydroxyoxane-3-carboxylate is an organic compound with the chemical formula C7H12O4. It is a derivative of oxane, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by the presence of a hydroxyl group at the 5th position and a carboxylate ester group at the 3rd position on the oxane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxyoxane-3-carboxylate typically involves the hydroxylation of oxane derivatives followed by esterification. One common method involves the use of a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the desired position. The reaction is usually carried out under acidic or basic conditions to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of oxane derivatives followed by esterification. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to achieve high yields and selectivity. The esterification step typically involves the reaction of the hydroxylated oxane with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
化学反应分析
Types of Reactions
Methyl 5-hydroxyoxane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 5-oxooxane-3-carboxylate.
Reduction: Formation of 5-hydroxyoxane-3-methanol.
Substitution: Formation of 5-chlorooxane-3-carboxylate or 5-bromooxane-3-carboxylate.
科学研究应用
Methyl 5-hydroxyoxane-3-carboxylate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Studied for its potential biological activity and as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of polymers and other industrial products.
作用机制
The mechanism of action of Methyl 5-hydroxyoxane-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity. The molecular targets and pathways involved vary depending on the specific context and application.
相似化合物的比较
Methyl 5-hydroxyoxane-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-hydroxyoxane-2-carboxylate: Differing in the position of the carboxylate group, which can affect its reactivity and biological activity.
Methyl 5-hydroxyoxane-4-carboxylate: Another positional isomer with distinct chemical and physical properties.
Methyl 5-hydroxyoxane-3-sulfonate: Featuring a sulfonate group instead of a carboxylate group, leading to different chemical behavior and applications.
属性
IUPAC Name |
methyl 5-hydroxyoxane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGYINOOUKBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(COC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
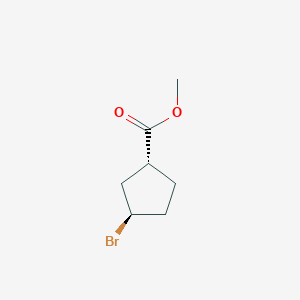

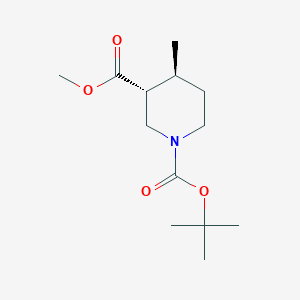
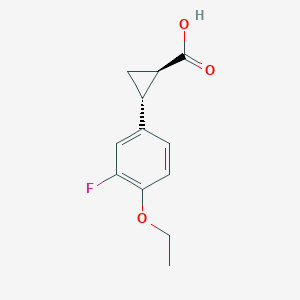
![n-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3s)-3-hydroxypyrrolidin-1-yl]-5-(1h-pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B8065291.png)
![1H-Pyrrolo[3,2-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (3aR,7aR)-rel-](/img/structure/B8065306.png)
![1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B8065316.png)
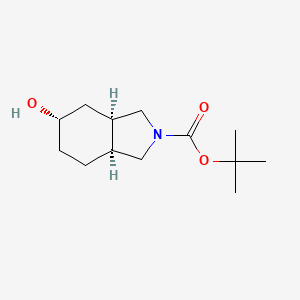
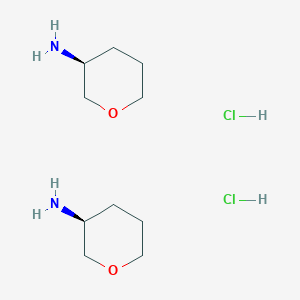
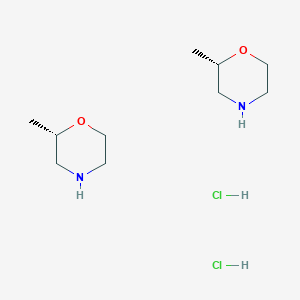
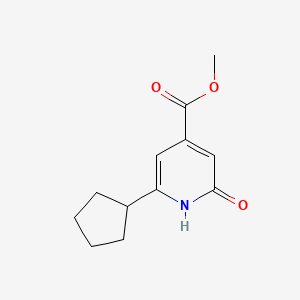
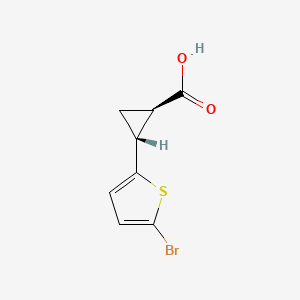

![Tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-](/img/structure/B8065364.png)
